N,N-bis(4-chlorophenyl)formamide
Description
Properties
Molecular Formula |
C13H9Cl2NO |
|---|---|
Molecular Weight |
266.12g/mol |
IUPAC Name |
N,N-bis(4-chlorophenyl)formamide |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-1-5-12(6-2-10)16(9-17)13-7-3-11(15)4-8-13/h1-9H |
InChI Key |
PNSDBWYJXMDXJT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(C=O)C2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1N(C=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N,N-bis(4-chlorophenyl)formamide with analogous compounds based on substituent effects, synthesis routes, and physicochemical properties.
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Differences
| Compound Name | Molecular Formula | Substituents | Key Electronic Effects |
|---|---|---|---|
| This compound | C₁₃H₁₀Cl₂N₂O | 4-Cl on both phenyl groups | Strong electron-withdrawing (Cl) |
| N,N′-bis(4-bromophenyl)formamidine | C₁₃H₁₀Br₂N₂ | 4-Br on both phenyl groups | Stronger electron-withdrawing (Br > Cl) |
| N,N′-bis(4-methoxyphenyl)formamidine | C₁₅H₁₆N₂O₂ | 4-OCH₃ on both phenyl groups | Electron-donating (OCH₃) |
| N-(4-chlorophenyl)formamide | C₇H₆ClNO | Single 4-Cl phenyl group | Moderate electron-withdrawing |
- Electron-Withdrawing vs. Donating Groups : The chlorine substituents in this compound enhance the electrophilicity of the formamide carbonyl group compared to methoxy-substituted analogs (). Bromine analogs () exhibit even stronger electron withdrawal but may suffer from steric hindrance due to larger atomic size.
- Phase Transitions: N-(4-chlorophenyl)formamide undergoes distinct phase transitions under thermal stress, transitioning from disordered to ordered states (). This behavior is less pronounced in methoxy-substituted derivatives due to reduced dipole interactions.
Physicochemical Properties
Table 3: Spectroscopic and Thermal Data
| Compound Name | IR C=O Stretch (cm⁻¹) | Phase Transition Behavior | Solubility Trends |
|---|---|---|---|
| This compound | ~1686 (estimated) | Likely high thermal stability | Low in polar solvents |
| N-(4-chlorophenyl)formamide | 1686.54 | Disordered → Ordered transition | Moderate in DMF/THF |
| N-(4-nitrophenyl)-formamide | 1677.26 | No reported transitions | Low due to nitro group |
- Infrared Spectroscopy : The C=O stretching frequency in N-(4-chlorophenyl)formamide (1686 cm⁻¹, ) is consistent with electron-withdrawing substituents increasing carbonyl polarization. Methoxy-substituted analogs show lower frequencies (~1660 cm⁻¹) due to electron donation ().
- Thermal Stability : Chlorine substituents enhance thermal stability compared to nitro or methoxy groups, as seen in phase transition studies ().
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